

Lys-Conopressin-G: An Endogenous Neuropeptide Modulator in Mollusks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lys-Conopressin-G

Cat. No.: B12381924

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lys-Conopressin-G, a nonapeptide belonging to the vasopressin/oxytocin superfamily, functions as an endogenous neuropeptide in various molluscan species. Initially identified in the venom of cone snails, its presence and physiological roles in the central nervous systems of other mollusks, such as *Lymnaea stagnalis* and *Aplysia californica*, point to its significance as a neuromodulator. This document provides a comprehensive technical overview of **Lys-Conopressin-G**, detailing its physiological effects, receptor interactions, and associated signaling pathways. It also outlines key experimental protocols for its study and presents quantitative data to support future research and drug development endeavors.

Introduction

Lys-Conopressin-G is a structural and functional analog of vertebrate vasopressin and oxytocin. Its amino acid sequence is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂, with a disulfide bridge between the two cysteine residues.[1] While first isolated from the venom of the worm-hunting cone snail *Conus imperialis*, it is now recognized as an endogenous neuropeptide in other mollusks.[2] This peptide plays a significant role in modulating neuronal activity and behavior, making it a target of interest for neurophysiological and pharmacological research. In the pond snail *Lymnaea stagnalis*, **Lys-Conopressin-G** is involved in the control of male copulatory behavior, while in the sea slug *Aplysia californica*, it modulates gill withdrawal reflexes and spontaneous gill movements.[3][4]

Physiological Functions in Mollusks

Lys-Conopressin-G exerts its effects by directly modulating the electrical properties of specific neurons within the molluscan central nervous system.

2.1. Neuronal Excitability in *Lymnaea stagnalis*

In neurons of the anterior lobe of the right cerebral ganglion of *Lymnaea stagnalis*, **Lys-Conopressin-G** has a potent excitatory effect.^[5] It activates two distinct persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current. The activation of these currents leads to membrane depolarization and sustained neuronal firing. Additionally, **Lys-Conopressin-G** has been shown to augment calcium currents, which can affect action potential shape and duration.

2.2. Behavioral Modulation in *Aplysia californica*

In *Aplysia californica*, superfusion of **Lys-Conopressin-G** over the abdominal ganglion leads to significant behavioral modifications. It reduces the amplitude of the siphon-evoked gill withdrawal reflex while simultaneously increasing the frequency of spontaneous gill movements. These changes are associated with a reduction in the excitability of gill motor neurons.

Quantitative Data

The following tables summarize the available quantitative data on the effects of **Lys-Conopressin-G** in mollusks.

Table 1: Electrophysiological Effects of **Lys-Conopressin-G** in *Lymnaea stagnalis* Neurons

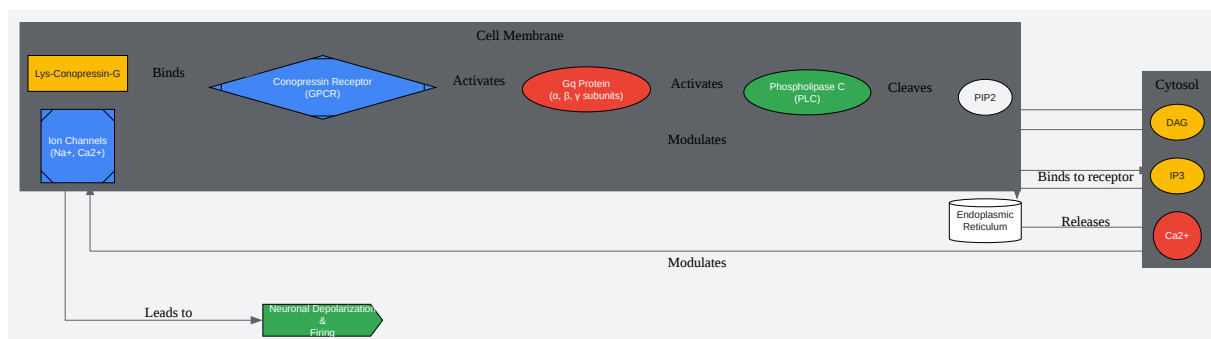
Parameter	Value	Description	Reference
EC50 for IHVA	7.7 x 10-8 M	The concentration of Lys-Conopressin-G that elicits a half-maximal activation of the high-voltage-activated inward current.	
EC50 for ILVA	2.2 x 10-7 M	The concentration of Lys-Conopressin-G that elicits a half-maximal activation of the low-voltage-activated inward current.	

Receptor and Signaling Pathway

Lys-Conopressin-G acts on a G-protein coupled receptor (GPCR) that is homologous to vertebrate vasopressin/oxytocin receptors. The binding of **Lys-Conopressin-G** to its receptor initiates an intracellular signaling cascade. Based on its electrophysiological effects, particularly the modulation of ion currents, a plausible signaling mechanism involves the Gq alpha subunit.

4.1. Proposed Signaling Pathway

The activation of the conopressin receptor by **Lys-Conopressin-G** is hypothesized to activate a Gq protein. The dissociated Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. Both DAG and elevated intracellular calcium can then directly or indirectly modulate the activity of ion channels responsible for the observed inward currents, leading to neuronal depolarization and firing.



[Click to download full resolution via product page](#)

Caption: Proposed Gq-mediated signaling pathway for **Lys-Conopressin-G** in molluscan neurons.

Experimental Protocols

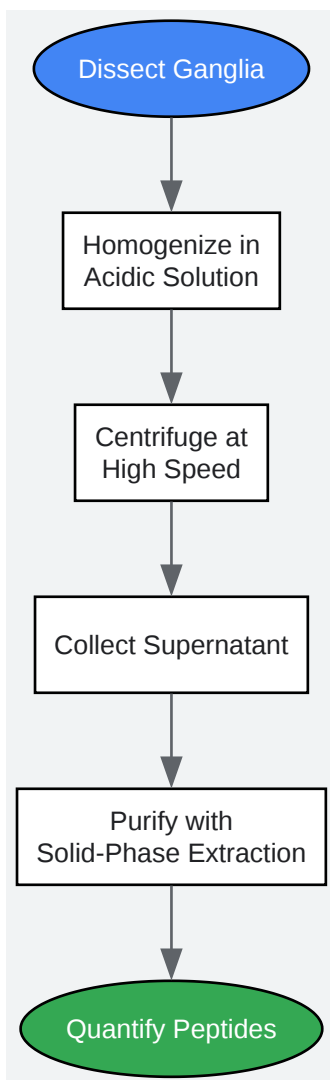
This section outlines generalized protocols for the study of **Lys-Conopressin-G** in mollusks. These should be optimized for the specific species and experimental setup.

5.1. Neuropeptide Extraction from Molluscan Ganglia

This protocol describes a method for extracting neuropeptides from the neural tissue of mollusks.

- **Tissue Dissection:** Dissect the desired ganglia (e.g., cerebral, pedal, abdominal) from the mollusk in cold saline solution.

- **Homogenization:** Immediately homogenize the tissue in an acidic extraction solution (e.g., 2M acetic acid or acetone/water/acetic acid mixture) to precipitate larger proteins and inhibit protease activity.
- **Centrifugation:** Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cellular debris.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the neuropeptides.
- **Purification:** Further purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 column.
- **Quantification:** Determine the peptide concentration using a suitable protein assay (e.g., BCA or Bradford assay). The purified extract can then be analyzed by techniques such as HPLC and mass spectrometry.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. Purification of opioid peptides from molluscan ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin/oxytocin-related conopressin induces two separate pacemaker currents in an identified central neuron of *Lymnaea stagnalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conopressin affects excitability, firing, and action potential shape through stimulation of transient and persistent inward currents in molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- To cite this document: BenchChem. [Lys-Conopressin-G: An Endogenous Neuropeptide Modulator in Mollusks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381924#lys-conopressin-g-as-an-endogenous-neuropeptide-in-mollusks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com